

# A Comparative Guide to Calcium Ketoglutarate and Ornithine Alpha-Ketoglutarate in Muscle Metabolism

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## Compound of Interest

Compound Name: Calcium ketoglutarate

Cat. No.: B13838035

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For researchers, scientists, and drug development professionals, understanding the nuances of metabolic compounds is critical for innovation. This guide provides an objective comparison of Calcium Alpha-Ketoglutarate (Ca-AKG) and Ornithine Alpha-Ketoglutarate (OKG), two supplements noted for their roles in muscle metabolism. By examining their mechanisms of action, supported by experimental data, this document aims to clarify their respective impacts on muscle protein synthesis, catabolism, and overall performance.

## At a Glance: Ca-AKG vs. OKG in Muscle Metabolism

Feature	Calcium Alpha-Ketoglutarate (Ca-AKG)	Ornithine Alpha-Ketoglutarate (OKG)
Primary Mechanism	Primarily acts through the Akt/mTOR signaling pathway to promote protein synthesis and inhibit protein degradation. [1][2]	Functions as a precursor to anabolic amino acids (glutamine, arginine) and may increase the secretion of anabolic hormones like insulin and growth hormone.[3][4]
Key Effects	Promotes muscle hypertrophy, increases muscle fiber size, and has demonstrated anti-aging effects in animal models. [1][5][6][7][8]	Preserves muscle protein synthesis and improves nitrogen balance in clinical settings of stress, such as post-surgery or in burn patients.[9][10][11][12]
Supporting Evidence	Primarily preclinical studies in mice and in vitro cell culture models.[1][6][7]	Primarily clinical trials in human subjects, particularly in patient populations experiencing metabolic stress. [9][10][12]

## Quantitative Data Comparison

The following tables summarize the quantitative findings from key experimental studies on Ca-AKG and OKG.

**Table 1: Effects of Calcium Alpha-Ketoglutarate (Ca-AKG) on Muscle Metabolism in Mice**

Parameter	Treatment Group	Control Group	Percentage Change	Study Reference
Gastrocnemius Muscle Weight	2% AKG in drinking water	Standard drinking water	+ (Significant increase)	Cai et al. (2018) [13]
Gastrocnemius Muscle Fiber Diameter	2% AKG in drinking water	Standard drinking water	+ (Significant increase)	Cai et al. (2018) [13]
Median Lifespan (Females, Cohort 1)	Ca-AKG supplemented chow	Standard chow	+16.6%	Asadi Shahmirzadi et al. (2020)[6]
Median Lifespan (Females, Cohort 2)	Ca-AKG supplemented chow	Standard chow	+10.5%	Asadi Shahmirzadi et al. (2020)[6]
Frailty Score Reduction (Females)	Ca-AKG supplemented chow	Standard chow	-46%	Asadi Shahmirzadi et al. (2020)[6]
Frailty Score Reduction (Males)	Ca-AKG supplemented chow	Standard chow	-41%	Asadi Shahmirzadi et al. (2020)[6]

**Table 2: Effects of Ornithine Alpha-Ketoglutarate (OKG) on Muscle Metabolism in Humans**

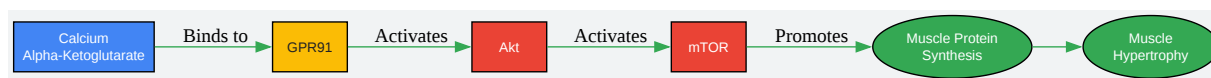
Parameter	Treatment Group	Control Group	Outcome	Study Reference
Total Ribosome Concentration (Post-surgery)	TPN + OKG (0.35 g/kg/day)	TPN only	No change	Decrease of 23% (p < 0.05)
Percentage of Polyribosomes (Post-surgery)	TPN + OKG (0.35 g/kg/day)	TPN only	No change	Decrease of 21% (p < 0.01)
Cumulative Nitrogen Balance (Post-surgery)	TPN + OKG (0.35 g/kg/day)	TPN only	Not statistically different from zero	Negative on each day (p < 0.05)
Cumulative Nitrogen Balance (Burn Patients, Day 21)	OKG (20 g/day )	Placebo	+127 ± 13 g	-63 ± 18 g
Bench Press Strength Increase (Weight-trained men)	OKG	Control	+6.6%	+1.5%

## Signaling Pathways and Mechanisms of Action

The distinct effects of Ca-AKG and OKG on muscle metabolism are rooted in their different mechanisms of action at the cellular level.

### Calcium Alpha-Ketoglutarate (Ca-AKG) Signaling Pathway

Ca-AKG primarily influences muscle protein synthesis and hypertrophy through the activation of the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and proliferation. AKG may also interact with G-protein coupled receptors, such as GPR91, to initiate these downstream effects.

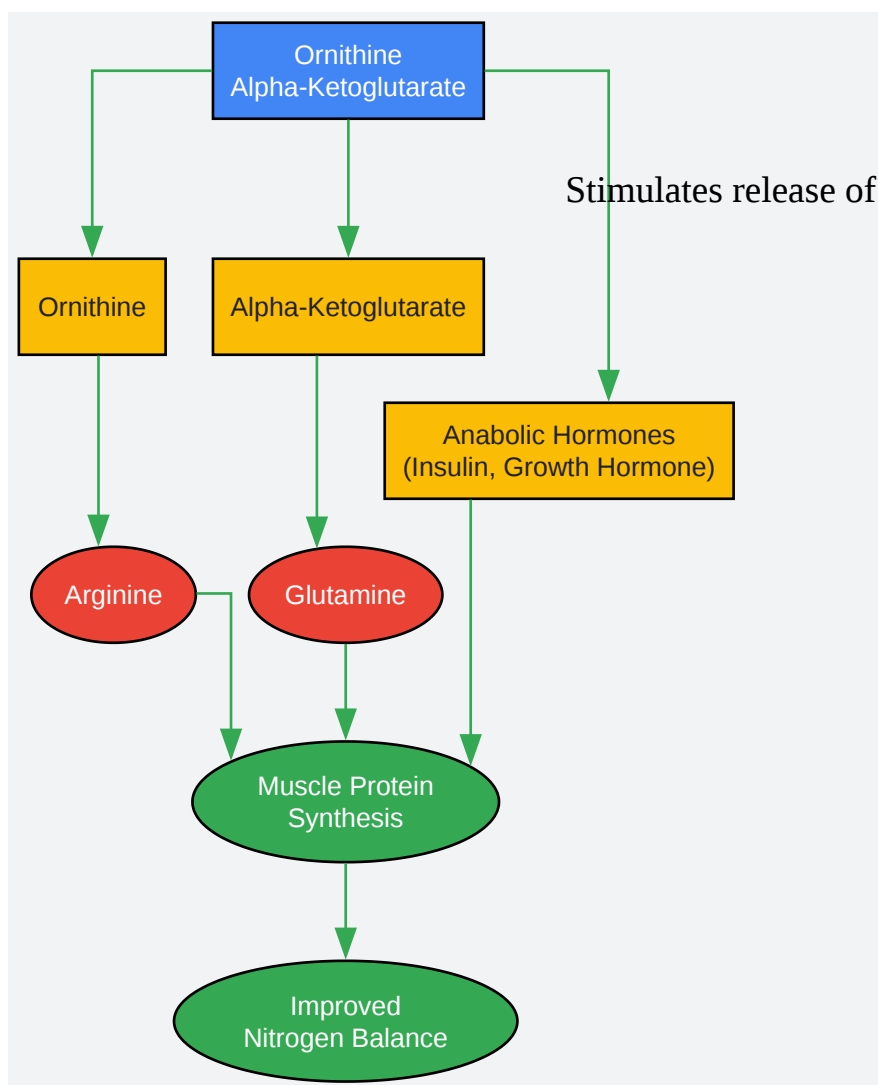


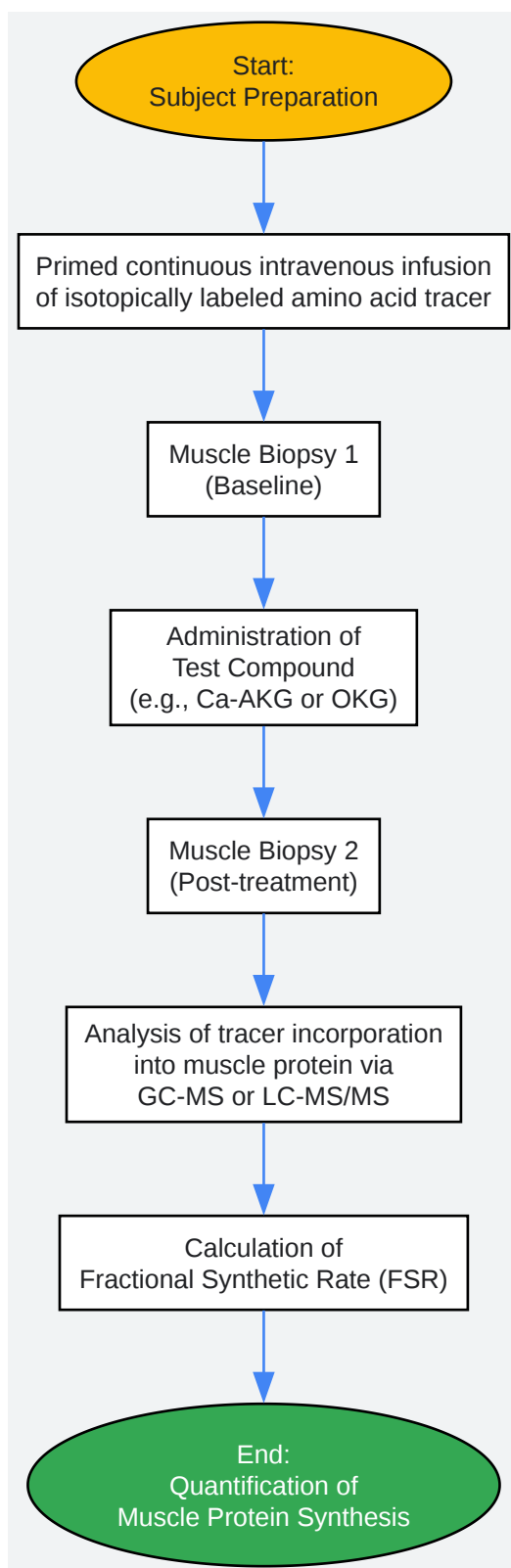
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Ca-AKG stimulates muscle protein synthesis via the Akt/mTOR pathway.

## Ornithine Alpha-Ketoglutarate (OKG) Mechanism of Action

OKG's effects are largely attributed to its role as a precursor for the synthesis of key amino acids, glutamine and arginine, which are crucial for protein metabolism and immune function. Additionally, OKG has been shown to stimulate the release of anabolic hormones, which can further promote a positive nitrogen balance and muscle protein synthesis.





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- To cite this document: BenchChem. [A Comparative Guide to Calcium Ketoglutarate and Ornithine Alpha-Ketoglutarate in Muscle Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13838035#calcium-ketoglutarate-versus-ornithine-alpha-ketoglutarate-in-muscle-metabolism]



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